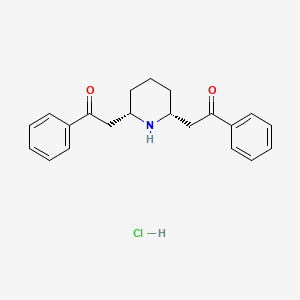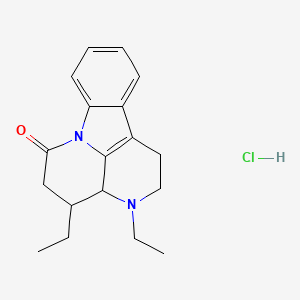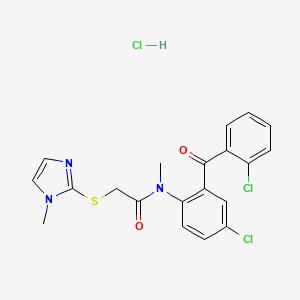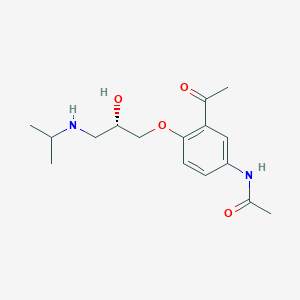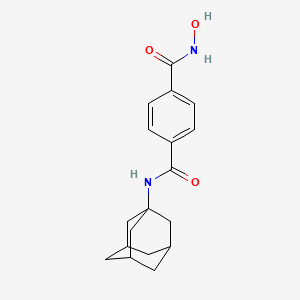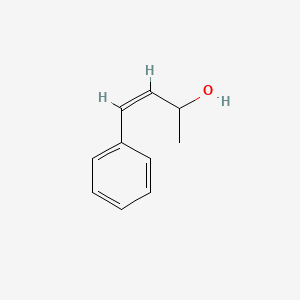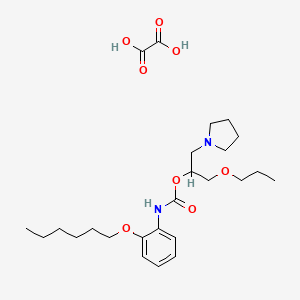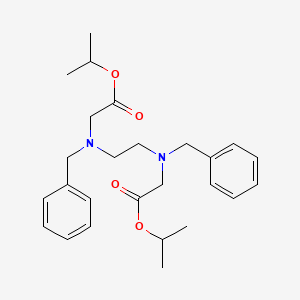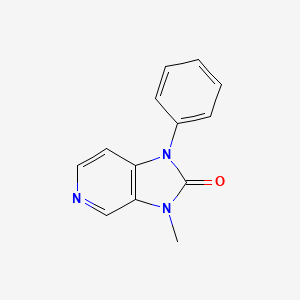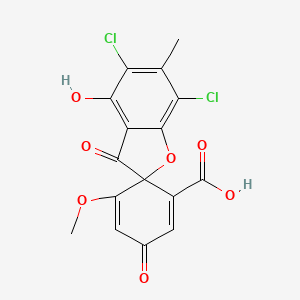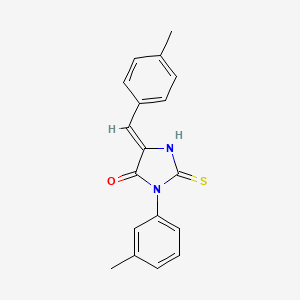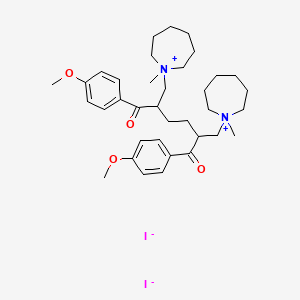
1H-Azepinium, 1,1'-(2,5-bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2,5-Bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium iodide) is a synthetic organic compound. It is characterized by its complex structure, which includes methoxybenzoyl groups, a hexanediyl linker, and azepinium iodide moieties. This compound is of interest in various fields of chemistry and materials science due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,5-Bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium iodide) typically involves multiple steps:
Formation of the Hexanediyl Linker: The hexanediyl linker can be synthesized through a series of reactions starting from hexane derivatives.
Attachment of Methoxybenzoyl Groups: The methoxybenzoyl groups are introduced via esterification or acylation reactions.
Formation of Azepinium Iodide Moieties: The azepinium iodide groups are formed through quaternization reactions involving azepine derivatives and methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(2,5-Bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium iodide) can undergo various chemical reactions, including:
Oxidation: The methoxybenzoyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The azepinium iodide moieties can be reduced to form secondary amines.
Substitution: The iodide ions can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzoyl groups would yield carboxylic acids, while reduction of the azepinium iodide moieties would yield secondary amines.
Applications De Recherche Scientifique
1,1’-(2,5-Bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium iodide) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1,1’-(2,5-Bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium iodide) involves its interaction with molecular targets. The methoxybenzoyl groups may interact with hydrophobic pockets in proteins, while the azepinium iodide moieties can form ionic interactions with negatively charged residues. These interactions can modulate the activity of the target proteins and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(2,5-Bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium chloride): Similar structure but with chloride ions instead of iodide.
1,1’-(2,5-Bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium bromide): Similar structure but with bromide ions instead of iodide.
Uniqueness
The uniqueness of 1,1’-(2,5-Bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium iodide) lies in its specific combination of functional groups and the presence of iodide ions, which can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
88233-58-3 |
|---|---|
Formule moléculaire |
C36H54I2N2O4 |
Poids moléculaire |
832.6 g/mol |
Nom IUPAC |
1,6-bis(4-methoxyphenyl)-2,5-bis[(1-methylazepan-1-ium-1-yl)methyl]hexane-1,6-dione;diiodide |
InChI |
InChI=1S/C36H54N2O4.2HI/c1-37(23-9-5-6-10-24-37)27-31(35(39)29-15-19-33(41-3)20-16-29)13-14-32(28-38(2)25-11-7-8-12-26-38)36(40)30-17-21-34(42-4)22-18-30;;/h15-22,31-32H,5-14,23-28H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
YYRXTBZUMASBSH-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1(CCCCCC1)CC(CCC(C[N+]2(CCCCCC2)C)C(=O)C3=CC=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OC.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





